molecular formula C14H12O4S B1422105 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid CAS No. 1194374-30-5

2'-(Methylsulfonyl)biphenyl-3-carboxylic acid

Cat. No. B1422105
M. Wt: 276.31 g/mol
InChI Key: GHTSRQDYRIBSDN-UHFFFAOYSA-N
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Description

2’-(Methylsulfonyl)biphenyl-3-carboxylic acid is a chemical compound with the molecular formula C14H12O4S . It has a molecular weight of 276.31 .


Molecular Structure Analysis

The molecular structure of 2’-(Methylsulfonyl)biphenyl-3-carboxylic acid consists of a biphenyl group with a carboxylic acid (COOH) at the 3-position and a methylsulfonyl (CH3SO2) group at the 2’-position .


Physical And Chemical Properties Analysis

2’-(Methylsulfonyl)biphenyl-3-carboxylic acid has a molecular weight of 276.31 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Environmental Degradation and Toxicity Studies

2'-(Methylsulfonyl)biphenyl-3-carboxylic acid, as a chemical compound, may not have direct studies focusing on its specific applications in scientific research. However, its structural components suggest relevance in broader chemical studies, such as those involving polyfluoroalkyl substances (PFASs) and carboxylic acid functionalities. Research applications can range from environmental degradation processes to toxicity and biological activity evaluations.

  • Microbial Degradation of Polyfluoroalkyl Chemicals : The study by Liu and Avendaño (2013) reviews the microbial degradation of polyfluoroalkyl chemicals, which share some structural similarities with 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid, particularly in terms of their potential environmental persistence and degradation pathways. This research is crucial for understanding how such compounds break down in the environment and the role of microbial processes in mitigating their potential impacts (Liu & Avendaño, 2013).

  • Biocatalyst Inhibition by Carboxylic Acids : Jarboe et al. (2013) explore the inhibition of biocatalysts by carboxylic acids, highlighting the impact of such compounds on microbial cells, including damage to cell membranes and internal pH. This study offers insights into how carboxylic acid functionalities, akin to those in 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid, can affect biological systems, potentially guiding the design of more environmentally friendly chemicals (Jarboe et al., 2013).

  • Solvent Developments for Carboxylic Acid Extraction : Sprakel and Schuur (2019) review solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids, a process relevant for the purification and recovery of chemicals including 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid from aqueous streams. This research is pivotal for industrial applications where the separation and concentration of carboxylic acid-based compounds are required (Sprakel & Schuur, 2019).

Anticancer Potential and Bioisosteric Applications

  • Anticancer Agents - Cinnamic Acid Derivatives : The study by De, Baltas, and Bedos-Belval (2011) focuses on cinnamic acid derivatives, which, like 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid, possess carboxylic acid functionalities. This review discusses the synthesis and biological evaluation of cinnamoyl acids and their derivatives in anticancer research, providing valuable information on the potential therapeutic applications of structurally similar compounds (De, Baltas, & Bedos-Belval, 2011).

  • Novel Carboxylic Acid Bioisosteres : Horgan and O’Sullivan (2021) review the applications of novel carboxylic acid bioisosteres, highlighting advancements in drug design to overcome challenges associated with the carboxylate moiety. This research is relevant for understanding how modifications to carboxylic acid groups, such as those in 2'-(Methylsulfonyl)biphenyl-3-carboxylic acid, can lead to improved pharmacological profiles (Horgan & O’Sullivan, 2021).

properties

IUPAC Name

3-(2-methylsulfonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-19(17,18)13-8-3-2-7-12(13)10-5-4-6-11(9-10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTSRQDYRIBSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681773
Record name 2'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(Methylsulfonyl)biphenyl-3-carboxylic acid

CAS RN

1194374-30-5
Record name 2′-(Methylsulfonyl)[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194374-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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